molecular formula C7H3F6NO B3210195 3,5-Bis-trifluoromethyl-1H-pyridin-4-one CAS No. 1063697-13-1

3,5-Bis-trifluoromethyl-1H-pyridin-4-one

Cat. No.: B3210195
CAS No.: 1063697-13-1
M. Wt: 231.09 g/mol
InChI Key: XWXOMFALFZJLGS-UHFFFAOYSA-N
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Description

3,5-Bis-trifluoromethyl-1H-pyridin-4-one is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridin-4-one ring. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,5-bis(trifluoromethyl)benzonitrile with appropriate reagents under controlled conditions

Industrial Production Methods: Industrial production of 3,5-Bis-trifluoromethyl-1H-pyridin-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis-trifluoromethyl-1H-pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridin-4-one derivatives, while substitution reactions can produce a variety of functionalized pyridin-4-one compounds .

Scientific Research Applications

3,5-Bis-trifluoromethyl-1H-pyridin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis-trifluoromethyl-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzonitrile
  • 3,5-Bis(trifluoromethyl)benzamide
  • 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives

Comparison: 3,5-Bis-trifluoromethyl-1H-pyridin-4-one is unique due to its pyridin-4-one scaffold, which distinguishes it from other trifluoromethyl-substituted compounds. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

3,5-bis(trifluoromethyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6NO/c8-6(9,10)3-1-14-2-4(5(3)15)7(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXOMFALFZJLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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